2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline
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Overview
Description
2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure can significantly enhance its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized first. This intermediate is then subjected to further reactions to introduce the nitroethenyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit various enzymes, leading to disruption of essential biological processes in pathogens. For example, it may inhibit DNA gyrase in bacteria, leading to the prevention of DNA replication and cell division .
Comparison with Similar Compounds
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Uniqueness: 2-Chloro-7-fluoro-3-(2-nitroethenyl)quinoline is unique due to the presence of both fluorine and nitro groups, which enhance its biological activity and chemical stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
1031929-32-4 |
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Molecular Formula |
C11H6ClFN2O2 |
Molecular Weight |
252.63 g/mol |
IUPAC Name |
2-chloro-7-fluoro-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H |
InChI Key |
ONDQXDRYUYDXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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